2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide
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Overview
Description
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzazepine core, which is known for its biological activity, and a triazole moiety, which is often associated with pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards .
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds .
Scientific Research Applications
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-benzo[d]azepin-3-yl)acetic acid: This compound shares the benzazepine core but lacks the triazole moiety, resulting in different biological properties.
2-(7-bromo-2-oxo-5-phenyl-2,3-dehydro-1H-1,4-benzdiazepin-1-yl)acetohydrazide: This compound features a benzodiazepine core and has different chemical and biological characteristics.
Uniqueness
The uniqueness of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide lies in its combination of the benzazepine and triazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H25N5O5 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C24H25N5O5/c1-32-14-21-26-24(28-27-21)15-4-6-18(7-5-15)25-22(30)13-29-9-8-16-10-19(33-2)20(34-3)11-17(16)12-23(29)31/h4-11H,12-14H2,1-3H3,(H,25,30)(H,26,27,28) |
InChI Key |
KELHUDDUORPZSR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)C2=CC=C(C=C2)NC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC |
Origin of Product |
United States |
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